molecular formula C26H23N5O2 B11001960 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No.: B11001960
M. Wt: 437.5 g/mol
InChI Key: HHHVUNTUWRVBAB-QHCPKHFHSA-N
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Description

N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety fused with a quinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the benzimidazole or quinazoline rings .

Scientific Research Applications

N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinazoline structure may also contribute to its biological activity by binding to DNA or proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE is unique due to the combination of both benzimidazole and quinazoline moieties in a single molecule. This dual structure may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C26H23N5O2/c32-24(14-15-31-17-27-20-11-5-4-10-19(20)26(31)33)28-23(16-18-8-2-1-3-9-18)25-29-21-12-6-7-13-22(21)30-25/h1-13,17,23H,14-16H2,(H,28,32)(H,29,30)/t23-/m0/s1

InChI Key

HHHVUNTUWRVBAB-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NC3=CC=CC=C3N2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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